

4,5-Dihydronaphtho[1,2-d]thiazol-2-amine

chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine

Cat. No.: B1331743

[Get Quote](#)

An In-depth Technical Guide to 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine

This document provides a comprehensive overview of the chemical structure, properties, and relevant experimental data for **4,5-dihydronaphtho[1,2-d]thiazol-2-amine**, a heterocyclic compound of interest in medicinal chemistry and drug development. The information is intended for researchers, scientists, and professionals in the field.

Core Chemical Identity and Structure

4,5-Dihydronaphtho[1,2-d]thiazol-2-amine is a polycyclic aromatic hydrocarbon fused with a 2-aminothiazole ring. The 2-aminothiazole moiety is a recognized pharmacophore present in numerous compounds with diverse biological activities.^{[1][2]} The structural details and key identifiers are summarized below.

Chemical Structure

The fundamental structure consists of a dihydronaphthalene ring system fused to a thiazole ring at the 1 and 2 positions, with an amine group substituted at the 2-position of the thiazole ring.

Structural and Identification Data

The following table summarizes the key structural identifiers and descriptors for the molecule.

Identifier	Value	Reference
IUPAC Name	4,5-dihydronaphtho[1,2-d]thiazol-2-amine	[3]
CAS Number	34176-49-3	[3][4]
Molecular Formula	C ₁₁ H ₁₀ N ₂ S	[3][4]
SMILES	<chem>NC1=NC(C(C=CC=C2)=C2CC3)=C3S1</chem>	[3]
InChI	InChI=1S/C11H10N2S/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-4H,5-6H2,(H2,12,13)	[5]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its development as a therapeutic agent, influencing factors such as solubility, absorption, and distribution.

Quantitative Physicochemical Data

Property	Value	Notes	Reference
Molecular Weight	202.28 g/mol	[3][4]	
Topological Polar Surface Area (TPSA)	38.91 Å ²	Computed	[3]
LogP (Octanol-Water Partition Coefficient)	2.4909	Computed	[3]
Hydrogen Bond Donors	1	Computed	[3]
Hydrogen Bond Acceptors	3	Computed	[3]
Rotatable Bonds	0	Computed	[3]
Solubility	40.3 µg/mL	Experimental, at pH 7.4 (for hydrobromide salt)	[5]

Note: Some experimental data, such as solubility, is available for the hydrobromide salt of the compound (PubChem CID: 2807475).[5]

Experimental Protocols

While a specific synthesis protocol for **4,5-dihydronaphtho[1,2-d]thiazol-2-amine** is not detailed in the provided literature, the synthesis of structurally related 2-aminothiazole derivatives is well-established. The following section outlines a representative synthetic methodology adapted from literature for analogous compounds.[2][6][7]

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Reaction)

The Hantzsch thiazole synthesis is a common method for preparing thiazole rings. A generalized protocol involves the reaction of an α -haloketone with a thiourea derivative. For the target molecule, the precursor would be an α -halotetralone.

Reaction Scheme: α -Halotetralone + Thiourea \rightarrow **4,5-Dihydronaphtho[1,2-d]thiazol-2-amine**

Materials and Reagents:

- 2-Bromo-1-tetralone (or 2-Chloro-1-tetralone)
- Thiourea
- Ethanol (or other suitable solvent)
- Sodium bicarbonate (or other mild base, for neutralization)
- Diethyl ether
- Magnesium sulfate (for drying)

Procedure:

- **Reaction Setup:** A solution of 2-bromo-1-tetralone (1 equivalent) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
- **Addition of Thiourea:** Thiourea (1.1 equivalents) is added to the solution.
- **Reflux:** The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Cooling and Precipitation:** After the reaction is complete, the mixture is cooled to room temperature. The product, often the hydrobromide salt, may precipitate from the solution.
- **Neutralization and Extraction:** The cooled mixture is concentrated under reduced pressure. The residue is suspended in water and neutralized with a saturated solution of sodium bicarbonate to obtain the free amine. The aqueous solution is then extracted three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.^[2]
- **Drying and Evaporation:** The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.^[2]
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques, such as ^1H -NMR, ^{13}C -NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.[\[6\]](#)[\[8\]](#)[\[9\]](#)

Biological Activity and Therapeutic Potential

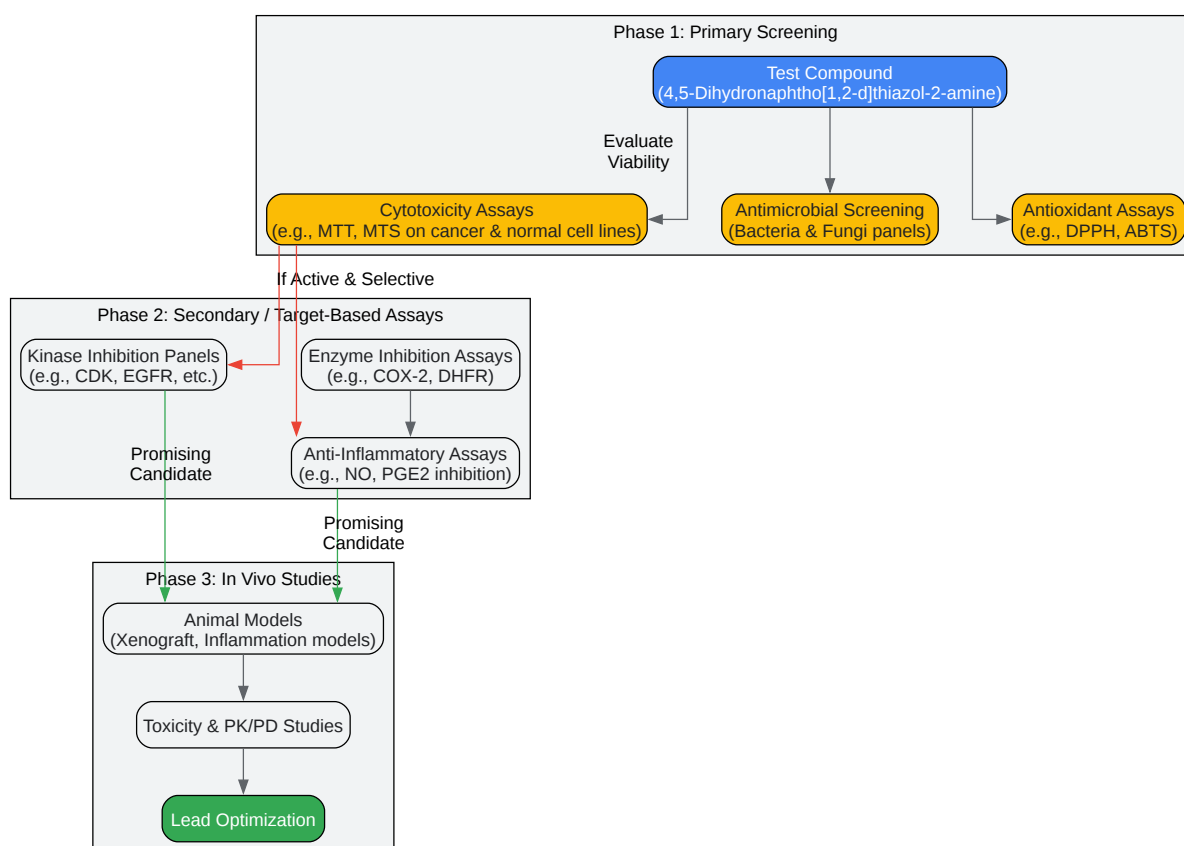
Derivatives of 2-aminothiazole are known to exhibit a wide spectrum of biological activities. While specific data for **4,5-dihydronaphtho[1,2-d]thiazol-2-amine** is limited, the core structure suggests potential for various therapeutic applications.

Known Activities of Related Thiazole Compounds:

- **Anti-inflammatory and Analgesic:** Many thiazole and pyridazinone-containing compounds have demonstrated anti-inflammatory and analgesic properties.[\[6\]](#)[\[7\]](#)
- **Anticancer:** Certain 2-aminothiazole derivatives have shown potent anticancer activity by inhibiting enzymes such as dihydrofolate reductase (DHFR) or various kinases.[\[1\]](#)[\[10\]](#)
- **Antioxidant:** The thiazole nucleus is present in compounds investigated for their antioxidant potential and ability to scavenge free radicals.[\[1\]](#)[\[9\]](#)
- **Antimicrobial:** The thiazole scaffold is a key component in various synthetic compounds with antibacterial and antifungal activities.[\[11\]](#)

Logical Workflow for Biological Screening

Given the diverse potential of the 2-aminothiazole scaffold, a logical workflow for screening **4,5-dihydronaphtho[1,2-d]thiazol-2-amine** and its derivatives would follow a tiered approach, starting with broad-based assays and progressing to more specific, target-based investigations.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the biological screening of novel thiazole derivatives.

Conclusion

4,5-Dihydronaphtho[1,2-d]thiazol-2-amine represents an interesting chemical scaffold that combines the structural features of a dihydronaphthalene with the pharmacologically significant 2-aminothiazole ring. Based on the activities of related compounds, it holds potential for further investigation, particularly in the areas of oncology and inflammatory diseases. The synthetic pathways are accessible, allowing for the generation of derivatives for structure-activity relationship (SAR) studies. Further experimental validation is required to fully elucidate its physicochemical properties and biological activity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
2. 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
3. chemscene.com [chemscene.com]
4. 34176-49-3|4,5-Dihydronaphtho[1,2-d]thiazol-2-amine|BLD Pharm [bldpharm.com]
5. 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine hydrobro | C11H11BrN2S | CID 2807475 - PubChem [pubchem.ncbi.nlm.nih.gov]
6. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
7. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
8. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
9. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [4,5-Dihydronaphtho[1,2-d]thiazol-2-amine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1331743#4-5-dihydronaphtho-1-2-d-thiazol-2-amine-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com